Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate

Physicochemical profiling Permeability prediction Lead optimization

Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS 2567496-89-1) is a Boc-protected spirocyclic amine building block belonging to the 5-oxa-2,8-diazaspiro[3.5]nonane class. With molecular formula C₁₂H₂₂N₂O₃, molecular weight 242.31 g/mol, computed LogP of 0.4, topological polar surface area of 50.8 Ų, and one hydrogen bond donor with four hydrogen bond acceptors, this compound occupies a distinct physicochemical space among diazaspiro building blocks.

Molecular Formula C12H22N2O3
Molecular Weight 242.319
CAS No. 2567496-89-1
Cat. No. B2782632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
CAS2567496-89-1
Molecular FormulaC12H22N2O3
Molecular Weight242.319
Structural Identifiers
SMILESCC1CNCC2(O1)CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C12H22N2O3/c1-9-5-13-6-12(16-9)7-14(8-12)10(15)17-11(2,3)4/h9,13H,5-8H2,1-4H3
InChIKeyDQOIBJBTCXEUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS 2567496-89-1): Core Structural Identity and Physicochemical Baseline


Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS 2567496-89-1) is a Boc-protected spirocyclic amine building block belonging to the 5-oxa-2,8-diazaspiro[3.5]nonane class [1]. With molecular formula C₁₂H₂₂N₂O₃, molecular weight 242.31 g/mol, computed LogP of 0.4, topological polar surface area of 50.8 Ų, and one hydrogen bond donor with four hydrogen bond acceptors, this compound occupies a distinct physicochemical space among diazaspiro building blocks [1]. Its core scaffold—a spirocyclic architecture fusing an azetidine with a morpholine-like ring—has been validated in the patent literature as the privileged scaffold for sigma-1 (σ1) receptor ligand development, with lead compounds bearing the 6-methyl-5-oxa-2,8-diazaspiro motif demonstrating nanomolar-range binding affinities [2][3]. This compound serves as the proximal Boc-protected intermediate en route to those pharmacologically active final compounds, and its selection as a building block directly gates subsequent functionalization at both the N-2 (post-Boc-deprotection) and N-8 positions.

Procurement Risk Analysis: Why Simple In-Class Substitution of CAS 2567496-89-1 with Other Diazaspiro Building Blocks Is Not Trivial


The 5-oxa-2,8-diazaspiro[3.5]nonane scaffold admits multiple regioisomeric and substitution-pattern variants that are not functionally interchangeable in synthetic sequences. The N-2 Boc protection of the target compound (CAS 2567496-89-1) enables orthogonal deprotection strategies compared to the N-8 Boc regioisomer (CAS 1251011-05-8), and the presence of a single 6-methyl substituent differentiates it from both the 6-unsubstituted analog and the 6,6-dimethyl variant (CAS 1803580-61-1) [1]. In med-chem campaigns targeting sigma receptors, the 6-methyl group has been shown—in fully elaborated 7-oxo derivatives of this scaffold class—to be present in nearly every compound claimed with measurable σ1 binding [2], and the stereochemistry at C-6 is a critical determinant of the agonism/antagonism functional profile in vivo [3]. Substituting a 6-H or 6,6-dimethyl building block into the same synthetic route would yield final compounds with untested, and likely divergent, target engagement profiles. Furthermore, the Boc group at N-2 (as opposed to N-8) dictates the vector of subsequent N-derivatization, fundamentally altering the exit-vector geometry that the spiro scaffold presents toward the sigma receptor binding pocket [2][3].

Quantitative Differential Evidence: Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation Versus the 6-Unsubstituted Analog (CAS 1251011-05-8)

The target compound (C₁₂H₂₂N₂O₃, MW 242.31) is a single methylene (CH₂) unit heavier than the 6-unsubstituted analog tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS 1251011-05-8, C₁₁H₂₀N₂O₃, MW 228.29). This +14 Da mass increment is accompanied by a computed LogP increase from approximately 0.0–0.2 (for the 6-H analog) to 0.4 for the target compound, reflecting the added hydrophobicity of the 6-methyl substituent [1][2].

Physicochemical profiling Permeability prediction Lead optimization

Boc Regioisomerism: N-2 Protection (Target) Versus N-8 Protection and Its Synthetic Consequence for Sigma Receptor Ligand Elaboration

The target compound bears the Boc protecting group at the N-2 position of the azetidine ring. The alternative regioisomer, N-8-Boc-5-oxa-2,8-diazaspiro[3.5]nonane, is also commercially available. In US Patent 10,689,398, the final active compounds (e.g., (S)-8-ethyl-2-isopentyl-6-methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one) require the N-2 position to be functionalized with alkyl/arylalkyl groups while the N-8 position carries a distinct substituent (ethyl, isopropyl, or similar). Using the N-2-Boc isomer (the target compound) allows direct N-2 deprotection and subsequent N-2 derivatization, whereas the N-8-Boc isomer would require an additional protecting group swap, adding 2–3 synthetic steps and reducing overall yield [1][2].

Protecting group strategy Synthetic route design Orthogonal deprotection

6-Methyl Substitution: Structural Requirement for Sigma-1 Receptor Binding in the 5-Oxa-2,8-Diazaspiro Class

In US Patent 10,689,398, every exemplified 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane compound claimed with sigma-1 (σ1) receptor binding activity carries a methyl substituent at the 6-position. Compounds lacking the 6-methyl group are not exemplified, and the related 2,7-diazaspiro[3.5]nonane class paper by Cosentino et al. (2023) demonstrates that subtle scaffold modifications (even regioisomeric nitrogen placement) determine whether a compound behaves as an S1R agonist or antagonist in vivo [1][2]. While the target compound itself is an intermediate and does not have independent binding data, the fully elaborated 6-methyl-7-oxo derivatives (e.g., BDBM448131 and BDBM448139) exhibit measurable σ1 binding (Ki > 500 nM in transfected HEK-293 membranes using [³H](+)-pentazocine displacement) [3]. The 6-unsubstituted analog, when elaborated through the same synthetic sequence, would produce a final compound with a hydrogen at C-6, for which no binding data exists in the patent—strongly suggesting either loss of activity or an activity profile outside the patent's scope.

Sigma-1 receptor Structure-activity relationship Pain therapeutics

TPSA Constancy and Rotatable Bond Economy: Physicochemical Optimization Rationale for the 6-Methyl Monosubstitution Pattern

The target compound retains a TPSA of 50.8 Ų (identical to the 6-H analog) while increasing heavy atom count by 1 and adding a stereogenic center with only 2 rotatable bonds. This is noteworthy in the context of CNS drug design, where TPSA values < 60–70 Ų are empirically correlated with blood-brain barrier penetration [1]. The 6,6-dimethyl analog (CAS 1803580-61-1, C₁₃H₂₄N₂O₃, MW 256.35) adds a second methyl group (+28 Da vs. target, +42 Da vs. 6-H analog) with likely increased LogP and increased steric demand at the C-6 position, but no improvement in TPSA. The mono-6-methyl pattern therefore represents the minimal structural modification needed to introduce asymmetry and the requisite pharmacophoric methyl group while preserving favorable CNS drug-like physicochemical properties [2].

Drug-likeness Bioisostere design CNS drug discovery

Highest-Confidence Application Scenarios for Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS 2567496-89-1) Based on Available Evidence


Sigma-1 Receptor Ligand Drug Discovery: Synthesis of 6-Methyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane Derivatives

The target compound is the direct Boc-protected precursor for synthesizing the class of sigma-1 receptor ligands claimed in US Patent 10,689,398. Following Boc deprotection, the free N-2 amine can be alkylated with isopentyl, 2-methylpropyl, or 3,3-dimethylbutyl groups, while the N-8 position is functionalized with ethyl or isopropyl groups to access the patent-exemplified chemical space [1]. The 6-methyl group, present as a racemate in the commercial building block, can be resolved or used as-is en route to stereochemically defined final compounds that have demonstrated σ1 receptor engagement (Ki > 500 nM in radioligand displacement assays) [2]. This application is supported by the direct structural correspondence between the target compound and the core scaffold of every exemplified active compound in the patent [1], and by the functional validation of related spirocyclic σ1 ligands in vivo (antiallodynic effects at 20 mg/kg in rodent models, reversed by the selective S1R agonist PRE-084) [3].

CNS-Penetrant Spirocyclic Library Synthesis for Phenotypic Screening

With TPSA of 50.8 Ų, molecular weight of 242.31, and only 2 rotatable bonds, the target compound meets established CNS drug-likeness criteria [4]. It can serve as a core scaffold for parallel library synthesis. The Boc group at N-2 allows solid-phase or solution-phase deprotection and subsequent diversification with alkyl halides, aldehydes (via reductive amination), or acyl chlorides at the azetidine nitrogen. The N-8 position (secondary amine within the morpholine-like ring) provides a second orthogonal diversification handle [5]. This dual-vector diversification strategy generates 3D-rich, spirocyclic compound libraries with favorable CNS physicochemical profiles—compounds that occupy chemical space distinct from traditional flat heteroaromatic screening collections, as advocated by the bioisostere design principles reviewed by Natho et al. for strained spiro heterocycles [6].

Chiral Spirocyclic Amine Building Block for Asymmetric Synthesis of Pain Therapeutics

The target compound bears one undefined stereocenter at C-6, indicating it is supplied as a racemate [5]. This is directly relevant because US Patent 10,689,398 claims both (R)- and (S)-6-methyl configurations as distinct compounds, and the related 2,7-diazaspiro[3.5]nonane literature demonstrates that stereochemistry at the spiro carbon determines the functional outcome (agonist vs. antagonist) at the sigma-1 receptor [3]. Procurement of the racemic building block followed by chiral resolution (e.g., chiral SFC or diastereomeric salt formation) provides access to both enantiomeric series for structure-activity relationship (SAR) studies, a critical requirement for understanding the stereochemical determinants of σ1 receptor pharmacology [1][3].

Boc-Protected Spirocyclic Intermediate for Fragment-Based Drug Discovery (FBDD) Targeting Sigma Receptors

The target compound, with molecular weight 242.31 and 17 heavy atoms, falls within the fragment-size range (typically MW < 300) suitable for fragment-based screening campaigns. The Boc group can be retained during initial fragment soaking or co-crystallization experiments to improve solubility and reduce non-specific binding, then removed for fragment elaboration. The rigid spirocyclic scaffold with a defined exit-vector geometry (azetidine N-2 and morpholine N-8 projecting at ~90° relative to each other) provides a 3D fragment that can be grown toward sigma-1 receptor binding-site subpockets identified in the computational docking studies of Cosentino et al. [3], who modeled spirocyclic ligands in the S1R binding cavity and identified key interactions with the protein's hydrophobic and polar subpockets.

Quote Request

Request a Quote for Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.